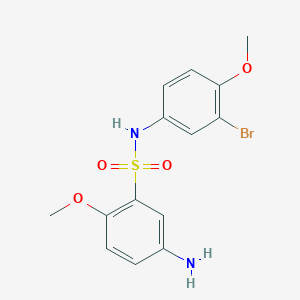

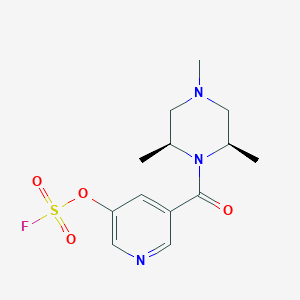

4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is a chemical compound that has gained recognition in scientific research due to its unique properties.

Scientific Research Applications

Antimicrobial and Anticonvulsant Activities

Compounds related to 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide have been studied for their potential antimicrobial and anticonvulsant activities. For instance, certain derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, synthesized from anthranilic acid, exhibited significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some of these compounds demonstrated potent anticonvulsant effects, highlighting their potential application in treating seizures or epilepsy-related disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Antiviral and Cytotoxic Activities

Various derivatives of quinazolinone, such as 6-bromoquinazolinone, have been identified for their pharmacological significance, including anti-inflammatory, analgesic, and anti-bacterial activities. Furthermore, specific derivatives have shown notable antiviral activity against viruses like HIV, HSV, and vaccinia, along with distinct cytotoxic properties, which could be beneficial in developing antiviral and anticancer therapies (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Corrosion Inhibition

Quinazolinone compounds, including derivatives similar to 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide, have been evaluated for their effectiveness as corrosion inhibitors. Their application in this field is particularly significant for protecting mild steel in acidic environments, demonstrating the versatility of these compounds beyond biomedical applications (Hashim, Rahim, Osman, & Raja, 2012).

Molecular Docking and Spectroscopy Studies

The molecular structure and interactions of quinazolinone derivatives have been extensively studied through spectroscopic methods and molecular docking techniques. These studies provide insights into the electronic properties, potential biological interactions, and stability of these compounds, which are crucial for understanding their pharmacological effects and potential in drug design (El-Azab et al., 2016).

Potential Antitumor Agents

Research on 2-mercapto-3-phenethylquinazolines, related to the structure of interest, has indicated their potential as antitumor agents. Certain synthesized compounds in this category have exhibited selective activities against various cancer cell lines, suggesting their role in future cancer therapy development (Alanazi et al., 2013).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline, which is then reacted with N-phenethylbutanamide to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thiourea", "bromine", "N-phenethylbutanamide", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline", "a. Dissolve 2-aminobenzoic acid in concentrated sulfuric acid and heat to 180°C for 2 hours to obtain 2-aminobenzoic acid sulfate.", "b. Add thiourea to the reaction mixture and heat to 200°C for 4 hours to obtain 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline.", "Step 2: Synthesis of 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide", "a. Dissolve 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline in ethanol and add N-phenethylbutanamide.", "b. Add sodium hydroxide to the reaction mixture and heat to reflux for 6 hours.", "c. Cool the reaction mixture and filter the precipitate.", "d. Recrystallize the product from acetic anhydride to obtain the final compound." ] } | |

CAS RN |

422287-93-2 |

Product Name |

4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide |

Molecular Formula |

C20H20BrN3O2S |

Molecular Weight |

446.36 |

IUPAC Name |

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)butanamide |

InChI |

InChI=1S/C20H20BrN3O2S/c21-15-8-9-17-16(13-15)19(26)24(20(27)23-17)12-4-7-18(25)22-11-10-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,22,25)(H,23,27) |

InChI Key |

GCCNZUQDTWJEHQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2841383.png)

![3,4,5-triethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2841388.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2841391.png)

![N-(furan-2-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2841396.png)

![2-Chloro-N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide](/img/structure/B2841401.png)

![1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2841402.png)

![2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2841403.png)